molecular formula C20H30N4O3 B5656371 9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5656371
M. Wt: 374.5 g/mol
InChI Key: KIVFDJJLFPXZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones involves several key steps, including spirocyclization of pyridine substrates and intramolecular addition reactions. One method entails the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, one-pot multi-component reactions (MCRs) have been utilized for synthesizing related spirocyclic compounds, demonstrating the versatility of synthesis approaches for this class of compounds (Jia Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied, with single crystal X-ray diffraction being a key tool for elucidating their three-dimensional configurations. These studies reveal intricate details about the stereochemistry and conformational preferences of the spirocyclic framework, which are critical for understanding their biological activity and physical properties (T. Zhu, 2011).

Chemical Reactions and Properties

The chemical reactivity of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones includes their participation in various reactions such as Michael addition, spirocyclization, and 1,3-dipole cycloadditions. These reactions are instrumental in functionalizing the spirocyclic core and introducing diverse substituents that modulate the compound's chemical properties and biological activity (A. Gioiello et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. X-ray diffraction studies provide valuable insights into the crystal packing and intermolecular interactions within the solid state, which influence the compound's physical stability and solubility characteristics (Xiao-Qiao Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of 9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and its behavior in chemical transformations, are foundational for its application in medicinal chemistry and material science. Studies focusing on the synthesis and functionalization of diazaspiro[5.5]undecane derivatives highlight the compound's versatility and potential for further chemical modification (M. Islam et al., 2017).

properties

IUPAC Name

9-(2-ethylpyrazole-3-carbonyl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-2-24-17(6-10-21-24)19(26)22-11-8-20(9-12-22)7-5-18(25)23(15-20)14-16-4-3-13-27-16/h6,10,16H,2-5,7-9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVFDJJLFPXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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